Cas no 24623-24-3 (6-Nitro-1-indanone)
6-Nitro-1-indanone Chemical and Physical Properties
Names and Identifiers
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- 6-Nitroindanone
- 6-Nitroindan-1-one
- 2,3-dihydro-6-nitroinden-1-one
- 6-NITRO-1-INDANONE
- 6-nitro-2,3-dihydro-1H-inden-1-one
- 6-nitro-2,3-dihydroinden-1-one
- 2,3-Dihydro-6-nitro-1H-inden-1-one
- 2,3-Dihydro-6-nitro-1-oxo-1H-indene
- 2,3-diidro-6-nitro-1H-indene-1-one
- 4-nitro-indan-1-one
- 6-nitro-1-indatone
- 6-nitroindan-l-one
- 1H-INDEN-1-ONE, 2,3-DIHYDRO-6-NITRO-
- NSC225094
- 1-Oxo-6-nitroindane
- 6-nitro-indan-1-one
- PubChem19682
- MLRACZPAMDFORH-UHFFFAOYSA-N
- SBB066646
- VZ308
- SCHEMBL568785
- CS-D1054
- SY010072
- AB25564
- W-206902
- 1Z-5050
- FT-0649773
- AC-22908
- MWU6EZH8FZ
- NSC 225094
- AKOS005070104
- NSC-225094
- UNII-MWU6EZH8FZ
- DTXSID80179369
- EN300-94949
- MFCD06656903
- NS00027708
- A18519
- 24623-24-3
- AM20040002
- EINECS 246-366-7
- DB-022398
- 6-Nitro-1-indanone
-
- MDL: MFCD06656903
- Inchi: 1S/C9H7NO3/c11-9-4-2-6-1-3-7(10(12)13)5-8(6)9/h1,3,5H,2,4H2
- InChI Key: MLRACZPAMDFORH-UHFFFAOYSA-N
- SMILES: O=C1C2C=C(C=CC=2CC1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 177.04300
- Monoisotopic Mass: 177.043
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.5
- Topological Polar Surface Area: 62.9
Experimental Properties
- Density: 1.396
- Boiling Point: 331.9℃ at 760 mmHg
- Flash Point: 169.8 °C
- Refractive Index: 1.629
- PSA: 62.89000
- LogP: 2.24690
6-Nitro-1-indanone Security Information
- Hazard Category Code: 36/37/38-40
- Safety Instruction: S26; S36/37/39; S45; S36/37
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Risk Phrases:R36/37/38
6-Nitro-1-indanone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
6-Nitro-1-indanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-0067-25g |
6-NITRO-1-INDANONE |
24623-24-3 | 95% | 25g |
$508 | 2023-09-07 | |
| TRC | N900653-100mg |
6-Nitro-1-indanone |
24623-24-3 | 100mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N900653-500mg |
6-Nitro-1-indanone |
24623-24-3 | 500mg |
$ 210.00 | 2022-06-03 | ||
| TRC | N900653-1g |
6-Nitro-1-indanone |
24623-24-3 | 1g |
$ 295.00 | 2022-06-03 | ||
| ChemScence | CS-D1054-5g |
1H-Inden-1-one, 2,3-dihydro-6-nitro- |
24623-24-3 | 97.94% | 5g |
$88.0 | 2022-04-27 | |
| ChemScence | CS-D1054-10g |
1H-Inden-1-one, 2,3-dihydro-6-nitro- |
24623-24-3 | 97.94% | 10g |
$137.0 | 2022-04-27 | |
| ChemScence | CS-D1054-25g |
1H-Inden-1-one, 2,3-dihydro-6-nitro- |
24623-24-3 | 97.94% | 25g |
$276.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N56850-250mg |
6-Nitro-2,3-dihydro-1H-inden-1-one |
24623-24-3 | 98% | 250mg |
¥33.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N56850-1g |
6-Nitro-2,3-dihydro-1H-inden-1-one |
24623-24-3 | 98% | 1g |
¥82.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N56850-5g |
6-Nitro-2,3-dihydro-1H-inden-1-one |
24623-24-3 | 98% | 5g |
¥230.0 | 2024-07-19 |
6-Nitro-1-indanone Suppliers
6-Nitro-1-indanone Related Literature
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Ermitas Alcalde,Neus Mesquida,Jordi Frigola,Sara López-Pérez,Ramon Mercè Org. Biomol. Chem. 2008 6 3795
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2. NotesC. V. Y. Chong,J. P. Redfern,J. E. Salmon,P. W. Kent,K. R. Wood,J. J. Ferraro,I. A. Kaye,U. Weiss,R. S. Matthews,A. A. Scala,D. N. Purohit,N. C. Sogani,J. H. Dunlop,R. D. Gillard,J. W. Clark-Lewis,R. P. Singh,J. Lewis,R. S. Nytholm,S. S. Sandhu,M. H. B. Stiddard,V. S. V. Nayar,R. D. Peacock,D. W. Russell,M. Davis,C. F. Cullis,J. G. Yates,G. Wilkinson,D. M. Harris,G. W. A. Fowles,R. A. Walton,K. Feenan,L. A. Cort,R. G. Manders,G. R. Parlett,W. Gee,R. A. Shaw,B. C. Smith,K. W. Buck,A. B. Foster,A. Labib,J. M. Webber J. Chem. Soc. 1964 2811
Additional information on 6-Nitro-1-indanone
Professional Introduction to 6-Nitro-1-indanone (CAS No: 24623-24-3)
6-Nitro-1-indanone, a compound with the chemical formula C₉H₇NO₂ and the CAS number 24623-24-3, is a significant molecule in the field of organic chemistry and pharmaceutical research. This heterocyclic nitro compound has garnered attention due to its versatile applications and structural properties that make it a valuable intermediate in synthetic chemistry. The presence of both a nitro group and a carbonyl group in its molecular structure imparts unique reactivity, enabling its use in various chemical transformations and biological studies.
The structural framework of 6-Nitro-1-indanone consists of a benzene ring fused with a cyclopentane ring, with the nitro group (-NO₂) attached at the 6-position of the benzene ring and a carbonyl group (C=O) at the 1-position. This configuration contributes to its stability while also providing reactive sites for further functionalization. The compound's solubility characteristics, moderate melting point, and thermal stability make it suitable for handling in laboratory settings without requiring specialized equipment.
In recent years, 6-Nitro-1-indanone has been extensively studied for its potential applications in medicinal chemistry. Researchers have explored its role as a precursor in the synthesis of more complex molecules, including biologically active compounds. The nitro group can be reduced to an amine, which can then be further modified to produce pharmacologically relevant structures. This transformation is particularly useful in the development of novel therapeutic agents targeting various diseases.
One of the most intriguing aspects of 6-Nitro-1-indanone is its utility in the synthesis of heterocyclic compounds. Heterocycles are widely recognized for their importance in pharmaceuticals due to their prevalence in natural products and their ability to mimic biological structures. The indanone scaffold, present in 6-Nitro-1-indanone, is a common motif found in many bioactive molecules. For instance, derivatives of indanone have shown promise as anti-inflammatory agents, antioxidants, and even potential anticancer drugs.
Recent studies have highlighted the role of 6-Nitro-1-indanone in developing new methodologies for constructing complex organic molecules. Researchers have demonstrated its use as a key intermediate in multi-step syntheses, enabling the efficient production of target compounds with high yields and purity. These advancements underscore the importance of nitro-substituted indanones as building blocks in synthetic organic chemistry.
The pharmacological properties of 6-Nitro-1-indanone have also been investigated for their potential therapeutic benefits. Initial studies suggest that certain derivatives may exhibit inhibitory effects on enzymes involved in inflammatory pathways. This finding is particularly significant given the widespread use of anti-inflammatory drugs worldwide. Additionally, the compound's ability to interact with biological targets makes it a candidate for further exploration in drug discovery programs.
The synthesis of 6-Nitro-1-indanone can be achieved through various routes, each offering distinct advantages depending on the desired purity and scale of production. Common methods include nitration of indanone precursors followed by purification steps to isolate the desired product. Advances in catalytic processes have also enabled more efficient synthetic routes, reducing waste and improving overall yields.
In conclusion, 6-Nitro-1-indanone (CAS No: 24623-24-3) is a multifaceted compound with significant applications in organic synthesis and pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for chemists and biologists alike. As research continues to uncover new methodologies and applications, this compound is poised to play an even greater role in the development of innovative therapeutic agents and synthetic strategies.
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